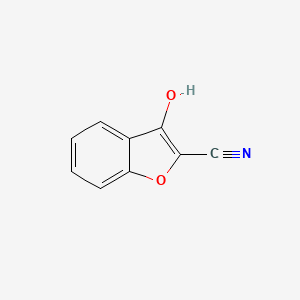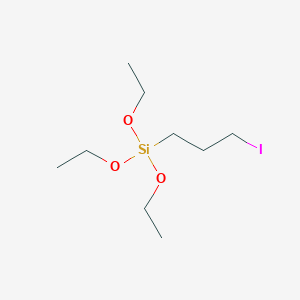![molecular formula C36H29NP2 B3054059 Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- CAS No. 579490-49-6](/img/structure/B3054059.png)
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
説明
“Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-” is an organic compound . It is also known by its other names such as “2- (diphenylphosphino)aniline”, “2- (diphenylphosphanyl)aniline”, “2- (Diphenylphosphino)phenylamine”, “(2-Aminophenyl)diphenylphosphine”, and "2- (diphenylphosphino)benzenamine" .
Synthesis Analysis
The synthesis of this compound generally involves the reaction of diphenylphosphine and o-iodoaniline . The exact conditions and procedures for this synthesis may vary and are often proprietary to the manufacturer .Molecular Structure Analysis
The molecular formula of this compound is C18H16NP . The molecular weight is 277.3 . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
This compound has a melting point of 81-82 °C and a predicted boiling point of 408.3±28.0 °C . It is soluble in organic solvents such as ethanol but is insoluble in water . The predicted pKa is 2.73±0.10 .科学的研究の応用
Synthesis and Catalysis : This chemical is used in the synthesis of various complexes and catalysis in reactions. For instance, it's involved in the synthesis and characterization of amido pincer complexes of lithium and nickel, which have applications in the Kumada Cross-Coupling reaction (Sun, Wang, & Wang, 2008). Additionally, it's used in the synthesis, structural characterization, and luminescent properties of Cu(I) complexes (Hou et al., 2011).
Photophysical and Electrochemical Properties : This compound plays a role in the study of the photophysical and electrochemical properties of heteroleptic Copper(I) complexes. These properties are crucial for applications in electroluminescent devices, photoredox catalysis, and solar-to-fuels conversion (Leoni et al., 2018).
Organometallic Chemistry : In the field of organometallic chemistry, it is utilized in the preparation and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands. These complexes have shown potential as pre-catalysts in Heck and Suzuki cross-coupling reactions, which are significant in organic synthesis (Chiririwa et al., 2013).
Material Science : This compound is significant in material science, particularly in the synthesis of novel organic ultraviolet photodetectors using Copper(I) complexes. These photodetectors have potential applications in electronic and optoelectronic devices (Liu et al., 2013).
Polymer Science : In polymer science, it's used in the synthesis of novel soluble and thermally stable polyimides, which are derived from 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine. These polyimides are known for their excellent thermal stability and flame retardancy, making them suitable for high-performance materials applications (Chen et al., 2020).
特性
IUPAC Name |
2-diphenylphosphanyl-N-(2-diphenylphosphanylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29NP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZDLMABXHCSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466401 | |
| Record name | Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
579490-49-6 | |
| Record name | Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


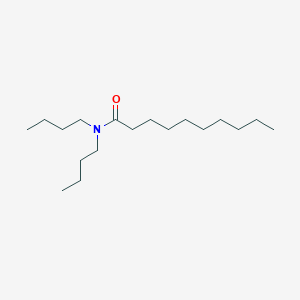
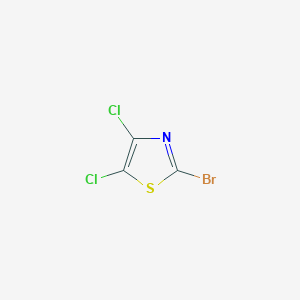


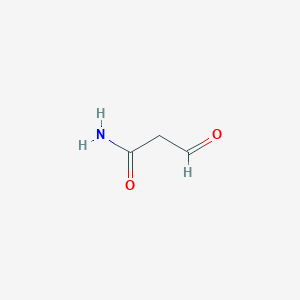
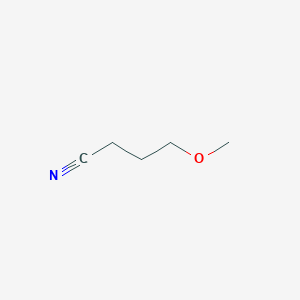


![6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3053988.png)

